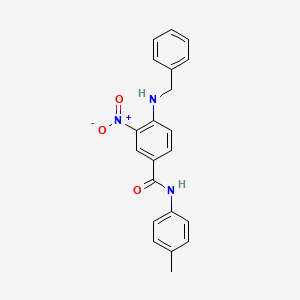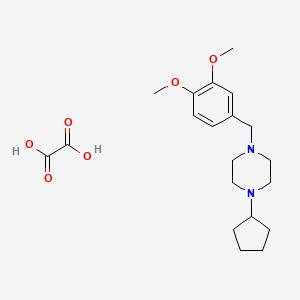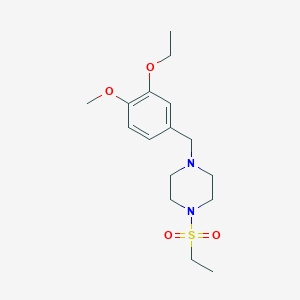
2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is a member of the pyran family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. Some of the applications include:
1. Anti-inflammatory: Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Anticancer: In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Antimicrobial: This compound has shown promising activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Wirkmechanismus
The mechanism of action of 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and has been implicated in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
Studies have shown that 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide exhibits various biochemical and physiological effects, including:
1. Anti-inflammatory: This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
2. Antioxidant: Studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer: In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide in lab experiments include its diverse biological activities, its potential therapeutic applications, and its relative ease of synthesis. However, some limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide, including:
1. Further characterization of the compound's mechanism of action and its effects on various signaling pathways.
2. Investigation of the compound's potential therapeutic applications in animal models and clinical trials.
3. Development of more efficient synthesis methods and analogs of the compound with improved pharmacological properties.
4. Exploration of the compound's potential applications in other scientific research fields, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(4-methoxyphenyl)acetamide is a compound that has gained interest in scientific research due to its diverse biological activities and potential therapeutic applications. Although the mechanism of action of this compound is not fully understood, studies have shown that it exhibits anti-inflammatory, antioxidant, and anti-cancer effects. Further research is needed to fully characterize the compound's mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-benzyl-2,2-dimethyloxan-4-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-22(2)17-23(13-14-27-22,15-18-7-5-4-6-8-18)16-21(25)24-19-9-11-20(26-3)12-10-19/h4-12H,13-17H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKQCDLGKYRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(4-methoxy-phenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)

![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)


![N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B3940069.png)

![ethyl 3-(2-methoxyethyl)-1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3940085.png)
